1-(2,6-dimethylmorpholin-4-yl)-2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
描述
属性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(2-ethylsulfonylbenzimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-4-25(22,23)17-18-14-7-5-6-8-15(14)20(17)11-16(21)19-9-12(2)24-13(3)10-19/h5-8,12-13H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQOMWRTPNVOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CC(OC(C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structural Analogs
Morpholine-Containing Derivatives
- (2,6-Dimethylmorpholin-4-yl)(1-methyl-4-nitro-1H-pyrazol-5-yl)methanone (CAS: 512826-79-8): This analog replaces the benzodiazole-ethanesulfonyl group with a nitro-substituted pyrazole. Its molecular weight (278.3 g/mol) is lower than the target compound’s (estimated ~380 g/mol), suggesting differences in membrane permeability .
- 2-(4-Amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one (CAS: 1156075-58-9): The amino-pyrazole substituent introduces hydrogen-bonding capability, which may enhance target binding affinity. Its molecular weight (238.29 g/mol) is significantly lower than the target compound’s, highlighting the impact of the bulky benzodiazole-ethanesulfonyl group on steric hindrance .
Ethanesulfonyl-Containing Compounds
- Ethanesulfonyl Fluoride Derivatives (e.g., 1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]-ethanesulfonyl fluoride):
These fluorinated analogs exhibit higher electrophilicity due to the electron-withdrawing fluorine atoms. However, the target compound’s benzodiazole-ethanesulfonyl group likely offers better metabolic stability compared to these highly reactive fluorinated derivatives .
Heterocyclic Analogs with Triazole/Acetophenone Moieties
- 2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-fluorophenyl)acetamide: This compound features a triazole-acetophenone scaffold. The acetophenone group mirrors the ethanone bridge in the target compound, but the triazole ring may confer distinct π-π stacking interactions.
Structural and Functional Analysis Table
Research Findings and Implications
- Electron-Withdrawing Groups: The ethanesulfonyl group in the target compound may enhance binding to cysteine residues in enzymes (e.g., kinase ATP-binding pockets) compared to nitro or amino substituents in analogs .
- Morpholine Substituents: The 2,6-dimethyl configuration on the morpholine ring likely improves metabolic stability by reducing oxidative degradation compared to non-methylated morpholine derivatives .
- Heterocyclic Core: The benzodiazole moiety offers planar aromaticity for intercalation or stacking interactions, contrasting with the non-planar triazole or pyrazole rings in analogs .
常见问题
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of morpholine and benzodiazole derivatives typically involves multi-step reactions with careful control of temperature, solvent, and catalysts. For example, coupling reactions between morpholine precursors and sulfonyl-benzodiazole moieties may require anhydrous conditions in solvents like dimethylformamide (DMF) or toluene under inert atmospheres (e.g., nitrogen) to prevent hydrolysis or oxidation . Optimization can be achieved by:
- Temperature gradients : Screening reactions between 60–120°C to balance reaction rate and side-product formation.
- Catalyst selection : Palladium-based catalysts for cross-coupling steps, as reported in analogous benzodiazole syntheses .
- Purification : Column chromatography or recrystallization to isolate the target compound, monitored via thin-layer chromatography (TLC) .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Critical techniques include:
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., dimethylmorpholine protons at δ 1.2–1.4 ppm and ethanesulfonyl groups at δ 3.0–3.5 ppm) .
- IR spectroscopy : Confirm sulfonyl (S=O) stretches near 1150–1300 cm⁻¹ and carbonyl (C=O) bands at ~1650–1750 cm⁻¹ .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₅N₃O₃S: 376.16 g/mol) .
Basic: How can X-ray crystallography using SHELX programs determine the crystal structure?
SHELXTL (Bruker AXS) or open-source SHELXL is widely used for small-molecule refinement. Key steps include:
- Data collection : High-resolution (<1.0 Å) single-crystal diffraction data.
- Structure solution : SHELXD for phase determination via dual-space methods .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen atom placement, with R-factors <5% for high-quality data .
Example: Morpholine derivatives often exhibit chair conformations, confirmed via SHELXL's TWIN/BASF commands for handling twinning .
Advanced: How to resolve discrepancies between computational (DFT) predictions and experimental data?
Discrepancies in bond lengths or electronic properties can arise from:
- Solvent effects : DFT calculations may neglect solvation; include implicit solvent models (e.g., PCM) .
- Crystal packing forces : Compare gas-phase DFT geometries with X-ray structures to identify packing-induced distortions .
- Validation : Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density matches between DFT and experimental XRD data .
Advanced: What strategies address inconsistent biological activity data in structure-activity relationship (SAR) studies?
Inconsistent bioassay results require:
- Dose-response validation : Replicate assays across multiple cell lines or enzymatic models to rule out assay-specific artifacts .
- Metabolic stability tests : Assess compound degradation in vitro (e.g., liver microsomes) to confirm activity is not time-dependent .
- Co-crystallization : Use X-ray crystallography to verify target binding modes, as seen in morpholine-enzyme complexes .
Safety: What precautions are critical when handling sulfonyl-containing compounds?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Spill management : Neutralize sulfonyl residues with sodium bicarbonate before disposal .
- First aid : Immediate rinsing with water for 15+ minutes upon contact; medical consultation for inhalation exposure .
Advanced: How to refine crystallographic data for high disorder or twinning using SHELXL?
- Twinning refinement : Use SHELXL's TWIN/BASF commands with HKLF5 data format to model twin domains .
- Disorder modeling : Split occupancies for overlapping atoms (e.g., morpholine ring conformers) and apply restraints (SIMU/DELU) to thermal parameters .
- Validation : Check R1/wR2 convergence and Fo/Fc maps for residual electron density .
Advanced: How to design mechanistic studies for enzyme inhibition?
- Kinetic assays : Measure IC₅₀ values under varied substrate concentrations (Lineweaver-Burk plots) to identify competitive/non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) .
- Molecular docking : Use AutoDock or Schrödinger to predict binding poses, validated by mutagenesis (e.g., alanine scanning) of active-site residues .
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